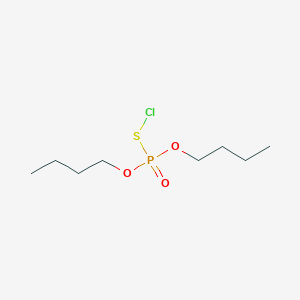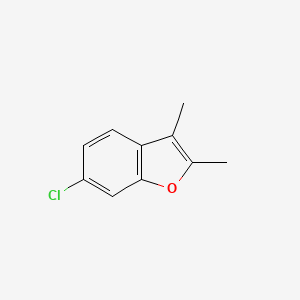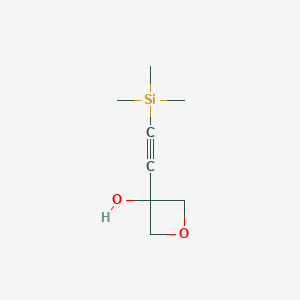
5-(2,2-dimethylpropyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,2-Dimethylpropyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a 2,2-dimethylpropyl group attached to the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-dimethylpropyl)-1H-pyrazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. The reaction typically requires acidic or basic conditions and can be carried out under reflux or microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient industrial production .
化学反応の分析
Types of Reactions
5-(2,2-Dimethylpropyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the pyrazole ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents such as ethanol or tetrahydrofuran.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides; reactions may require catalysts or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields pyrazole N-oxides, while reduction produces reduced pyrazole derivatives. Substitution reactions result in functionalized pyrazoles with various substituents .
科学的研究の応用
5-(2,2-Dimethylpropyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 5-(2,2-dimethylpropyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways involving these targets, leading to various biological responses. Detailed studies on its mechanism of action are essential for understanding its therapeutic potential and optimizing its efficacy .
類似化合物との比較
Similar Compounds
2,6-Bis(5-(2,2-dimethylpropyl)-1H-pyrazol-3-yl)pyridine: A related compound used as a ligand for efficient actinide/lanthanide separation.
Neopentyl glycol: Although not a pyrazole, it shares the 2,2-dimethylpropyl group and is used in the synthesis of polyesters, paints, and lubricants.
Uniqueness
5-(2,2-Dimethylpropyl)-1H-pyrazole is unique due to its specific structural features and the presence of the 2,2-dimethylpropyl group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
29075-47-6 |
|---|---|
分子式 |
C8H14N2 |
分子量 |
138.21 g/mol |
IUPAC名 |
5-(2,2-dimethylpropyl)-1H-pyrazole |
InChI |
InChI=1S/C8H14N2/c1-8(2,3)6-7-4-5-9-10-7/h4-5H,6H2,1-3H3,(H,9,10) |
InChIキー |
LTWANVXGOGHTRX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC1=CC=NN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Methyl 2-[chloro(hydroxyimino)methyl]benzoate](/img/structure/B13986408.png)



![2,3,5,6-Tetrakis[(2-chloroethyl)sulfanyl]benzene-1,4-diol](/img/structure/B13986428.png)




